molecular formula C13H7F4NO3 B6393822 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261920-47-1

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6393822
CAS RN: 1261920-47-1
M. Wt: 301.19 g/mol
InChI Key: WXKROKYMMBKAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% (5-FTHF) is a powerful and versatile organic compound that has been used in a variety of scientific research applications. 5-FTHF is a colorless, crystalline solid that is soluble in water, ethanol, and many other organic solvents. It is a member of the isonicotinic acid family and is a derivative of the common drug nicotinic acid (niacin). 5-FTHF has been used in a variety of scientific research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in drug synthesis, as a starting material for the synthesis of various compounds. It has also been used in biochemical and physiological studies, as a reagent for the detection of various compounds and as a starting material for the synthesis of various compounds. It has been used in laboratory experiments, as a reagent for the detection of various compounds and for the determination of their properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. It is thought to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as in the synthesis of proteins. It is also thought to act as an agonist of certain receptors, such as the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% are not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as in the synthesis of proteins. It is also thought to act as an agonist of certain receptors, such as the nicotinic acetylcholine receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments include its high purity and solubility, its ease of synthesis, and its low cost. Its limitations include its instability in the presence of light and heat, and its potential toxicity.

Future Directions

The potential applications of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% in scientific research are vast, and many future directions are possible. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in drug synthesis, biochemical and physiological studies, and laboratory experiments is warranted. It is also possible that 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% could be used in the development of new drugs or treatments. Finally, further research into its potential as a reagent for the detection of various compounds, and its potential use in the determination of their properties, is also possible.

Synthesis Methods

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-fluoro-3-trifluoromethylphenyl isonicotinic acid with thionyl chloride in the presence of anhydrous pyridine. This yields 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid, 95% as a 95% pure product. This method is simple and efficient, and yields a high-quality product.

properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-10-2-1-6(3-9(10)13(15,16)17)8-5-18-11(19)4-7(8)12(20)21/h1-5H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKROKYMMBKAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688274
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261920-47-1
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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